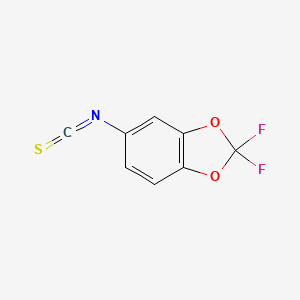

2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole

Description

2,2-Difluoro-5-isothiocyanato-2H-1,3-benzodioxole is a fluorinated heterocyclic compound featuring a benzodioxole core substituted with two fluorine atoms at the 2-position and an isothiocyanate (-NCS) group at the 5-position. This structure combines the electron-withdrawing effects of fluorine with the electrophilic reactivity of the isothiocyanate moiety, making it a versatile intermediate in organic synthesis. Potential applications include agrochemicals or pharmaceuticals, leveraging the isothiocyanate’s ability to form stable thiourea adducts with biological targets.

Properties

IUPAC Name |

2,2-difluoro-5-isothiocyanato-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2S/c9-8(10)12-6-2-1-5(11-4-14)3-7(6)13-8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCOTODGEAJGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=C=S)OC(O2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869085-97-2 | |

| Record name | 2,2-difluoro-5-isothiocyanato-1,3-dioxaindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form sulfonyl derivatives.

Reduction Reactions: Reduction of the isothiocyanate group can lead to the formation of amine derivatives.

Common reagents used in these reactions include amines, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

2,2-Difluoro-5-isothiocyanato-2H-1,3-benzodioxole serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating various derivatives. For instance:

- Formation of Thiourea Derivatives : The isothiocyanate group can react with amines to yield thiourea derivatives, which have diverse applications in medicinal chemistry .

- Synthesis of Specialty Chemicals : This compound is utilized in producing specialty chemicals that require specific functional groups for their efficacy.

Biological Applications

The compound's reactivity lends itself to several biological applications:

- Enzyme Inhibition Studies : The isothiocyanate group can covalently bond with nucleophilic residues in proteins and enzymes, making it useful for studying enzyme inhibition mechanisms. It can target amino acids like lysine and cysteine.

- Protein Labeling : It is also employed in protein labeling techniques due to its ability to form stable conjugates with proteins.

Agricultural Chemistry

As an intermediate compound, this compound plays a role in developing agrochemicals. Its derivatives are explored for their potential as pesticides or herbicides due to their bioactive properties .

Case Study 1: Enzyme Inhibition

Research has demonstrated that compounds derived from this compound exhibit significant inhibition against various enzymes involved in metabolic pathways. For example:

- A study showed that derivatives formed through nucleophilic addition displayed IC50 values ranging from 7 to 20 µM against specific cancer cell lines, indicating potential therapeutic applications in oncology .

Case Study 2: Antioxidant Activity

Another investigation highlighted the antioxidant properties of thiourea derivatives synthesized from this compound. These derivatives showed effective scavenging activity against free radicals with IC50 values indicating strong potential for use in health supplements or pharmaceuticals aimed at oxidative stress reduction .

Mechanism of Action

The mechanism of action of 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The molecular targets include amino acid residues such as lysine and cysteine, which have nucleophilic side chains .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Biological Activity

2,2-Difluoro-5-isothiocyanato-2H-1,3-benzodioxole (CAS No. 869085-97-2) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H4F2NOS

- Molecular Weight : 201.18 g/mol

- Structure : The compound features a benzodioxole core with difluoro and isothiocyanate substituents.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects against these cancer cells. Mechanistic studies suggest that its activity may be linked to the modulation of apoptotic pathways and inhibition of cell proliferation signals.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has shown the ability to reduce inflammation markers such as TNF-alpha and IL-6.

- Experimental Models :

- Carrageenan-induced paw edema in rats

- Lipopolysaccharide (LPS)-induced inflammation in mice

Results indicated a significant reduction in edema and inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is thought to involve several mechanisms:

- Reactive Electrophile Formation : The isothiocyanate group can form covalent bonds with nucleophiles in biological systems, potentially leading to cellular damage and apoptosis in cancer cells.

- Inhibition of Key Enzymes : Studies have suggested that the compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

- Antioxidant Activity : Some research indicates that this compound may also exhibit antioxidant properties, which can contribute to its protective effects against oxidative stress-related diseases.

Study on Cancer Cell Lines

A recent study published in Journal of Medicinal Chemistry explored the effects of various derivatives of benzodioxole on cancer cell lines. The study found that the difluorinated derivative exhibited superior cytotoxicity compared to other analogs due to enhanced lipophilicity and reactivity towards cellular targets.

Anti-inflammatory Research

In a controlled experiment involving LPS-stimulated macrophages, treatment with this compound resulted in a significant decrease in inflammatory cytokine production. This was published in Inflammation Research, highlighting its potential for therapeutic applications in chronic inflammatory diseases.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Aromatic protons (δ 6.70–7.40 ppm) and fluorine-coupled splitting patterns confirm substitution patterns .

- FT-IR : Isothiocyanate stretches (ν ~2283 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) provide functional group validation .

- HRMS : Accurate mass analysis (e.g., m/z 178.0630 for C₁₀H₁₀O₃ derivatives) ensures molecular formula confirmation .

Advanced Application : For non-linear optical (NLO) property evaluation, UV-Vis absorption and fluorescence spectra (e.g., λmax ~350 nm) are critical for assessing electronic transitions in conjugated systems .

How do substituents on the benzodioxole ring influence the stability of the isothiocyanate group?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (EWGs) : Fluorine atoms at the 2,2-positions enhance electrophilicity of the isothiocyanate group, increasing reactivity toward nucleophiles (e.g., amines, thiols) .

- Steric Effects : Bulky substituents (e.g., methyl at position 5) reduce hydrolysis susceptibility by sterically shielding the isothiocyanate .

- Storage Recommendations : Store under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced degradation .

Q. Table 1: Stability Comparison of Derivatives

| Derivative | Reactivity with H₂O | Storage Conditions | Reference |

|---|---|---|---|

| 2,2-Difluoro-5-isothiocyanato | High | Inert gas, 2–8°C | |

| 5-Methyl analog | Moderate | Dry, room temperature |

What are the applications of this compound in material science?

Q. Advanced Research Focus

- Fluorescent Probes : Conjugation with amines or thiols generates fluorescent adducts for bioimaging, as demonstrated in xanthene-based derivatives (e.g., 2-(6-hydroxy-3-oxo-xanthen-9-yl)-5-isothiocyanatobenzoic acid) .

- Non-Linear Optical (NLO) Materials : Benzodioxole chalcone derivatives exhibit strong NLO properties (e.g., hyperpolarizability β ~10⁻³⁰ esu) due to π-conjugation and electron-deficient fluorine substituents .

Methodological Note : For NLO studies, employ density functional theory (DFT) to correlate experimental UV-Vis data with computational models .

How can researchers address contradictions in synthetic yields for fluorinated benzodioxole intermediates?

Q. Advanced Research Focus

- Reaction Monitoring : Use TLC or in-situ IR to detect side products (e.g., elimination during fluorination). achieved 85% yield via controlled halogen exchange, while alternative routes may require catalyst optimization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve halogen exchange efficiency but may increase byproduct formation. Compare with non-polar solvents (e.g., toluene) in .

Data Contradiction Example : Grignard reagent synthesis in (5-bromo-2H-1,3-benzodioxole) required strict anhydrous conditions, whereas bromomethylation in used CCl₄ without stringent dryness, suggesting substrate-specific protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.